molecular formula C27H30FN5O2 B2753990 2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine CAS No. 1189926-27-9

2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine

Cat. No.: B2753990
CAS No.: 1189926-27-9
M. Wt: 475.568
InChI Key: OYNQDKYKOGKYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a pyrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine typically involves multiple stepsThe reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium.

    Reduction: H2 with Pd/C catalyst.

    Substitution: NaH in DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry

In chemistry, 2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate the binding sites and mechanisms of action of various biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may act as a lead compound for the development of new drugs targeting specific receptors or enzymes .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of physical and chemical properties to suit various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine is unique due to its combination of a fluorophenyl group and a pyrazinyl group, which imparts distinct chemical and biological properties. This uniqueness allows for specific interactions with molecular targets that may not be achievable with other similar compounds .

Properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-[4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxyphenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30FN5O2/c1-20-10-14-32(15-11-20)25-26(30-13-12-29-25)35-24-8-2-21(3-9-24)27(34)33-18-16-31(17-19-33)23-6-4-22(28)5-7-23/h2-9,12-13,20H,10-11,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNQDKYKOGKYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.